Methantheline bromide

Übersicht

Beschreibung

Methantheline bromide is a synthetic antispasmodic compound used to relieve cramps or spasms of the stomach, intestines, and bladder. It is particularly effective in treating conditions such as peptic ulcer disease, irritable bowel syndrome, pancreatitis, gastritis, biliary dyskinesia, pylorosplasm, and reflex neurogenic bladder in children .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methantheline bromide is synthesized through a multi-step process involving the reaction of diethylamine with methyl iodide to form diethylmethylamine. This intermediate is then reacted with 2-(9H-xanthen-9-ylcarbonyl)oxyethyl bromide to yield this compound .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Methantheline bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

Hydrolysis Reactions: Conducted in the presence of water and either an acid or a base.

Major Products:

Substitution Reactions: Result in the formation of methantheline derivatives.

Hydrolysis Reactions: Yield methantheline and bromide ions.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Methantheline bromide functions as an anticholinergic agent, blocking the action of acetylcholine at muscarinic receptors. This mechanism leads to relaxation of smooth muscles in the gastrointestinal and urogenital tracts, making it effective for treating several conditions. The pharmacological profile includes:

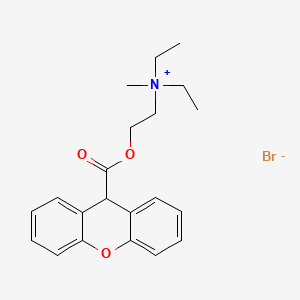

- Chemical Structure : C21H26BrNO3

- Molecular Weight : 420.3 g/mol

- Primary Indications :

- Peptic ulcer disease

- Irritable bowel syndrome

- Neurogenic bladder instability

- Hyperhidrosis (excessive sweating)

Gastrointestinal Disorders

This compound has been utilized in treating gastrointestinal disorders characterized by smooth muscle spasms. Its efficacy in managing conditions such as peptic ulcers and irritable bowel syndrome has been well-documented.

- Peptic Ulcer Disease : Methantheline reduces gastric acid secretion and motility, aiding in ulcer healing. Clinical reports indicate significant symptomatic relief and healing of ulcer craters with its use .

- Irritable Bowel Syndrome : The drug is effective in alleviating abdominal cramps and discomfort associated with this condition .

Urinary Tract Disorders

The compound is also indicated for urinary tract disorders, particularly neurogenic bladder instability.

- Neurogenic Bladder : this compound helps manage bladder hyperactivity by inhibiting involuntary contractions, thus improving urinary control .

Treatment of Hyperhidrosis

One of the notable applications of this compound is in the treatment of focal hyperhidrosis, particularly axillary hyperhidrosis.

- Clinical Efficacy : A randomized double-blind study demonstrated that a regimen of 50 mg taken three times daily significantly reduced axillary sweat production from a baseline of 168 mg to 99 mg after 28 days (p = 0.004). The treatment also improved quality of life scores, indicating its effectiveness .

| Study | Treatment Group | Baseline Sweat Production (mg) | Post-Treatment Sweat Production (mg) | P-value |

|---|---|---|---|---|

| Müller et al. (2012) | This compound (150 mg/day) | 168 | 99 | 0.004 |

| Placebo Group | Placebo | 161 | 130 | N/A |

Case Studies and Research Findings

Several case studies have highlighted the therapeutic benefits and safety profile of this compound:

- Case Study on Hyperhidrosis : In a cohort of 41 patients treated for axillary hyperhidrosis, significant reductions in sweat production were observed, alongside a high tolerance for the medication . Adverse effects included dry mouth, which was reported by approximately 68% of participants .

- Long-term Efficacy for Peptic Ulcer : Reports indicate that patients treated with methantheline for peptic ulcers experienced prompt symptomatic relief and healing over extended periods, although some developed tolerance to maintenance doses .

Wirkmechanismus

Methantheline bromide exerts its effects by inhibiting the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves. This inhibition occurs at the autonomic effector cells of smooth muscle, cardiac muscle, and exocrine glands. The compound reduces the motility and secretory activity of the gastrointestinal system and the tone of the ureter and urinary bladder .

Vergleich Mit ähnlichen Verbindungen

Atropine: Another antimuscarinic agent used to treat similar conditions.

Hyoscyamine: Used for its antispasmodic properties.

Scopolamine: Employed for its effects on the central nervous system.

Comparison: Methantheline bromide is unique in its longer duration of action compared to atropine and its stronger antimuscarinic effects. It is also more effective in reducing salivation and sweat gland secretions .

Biologische Aktivität

Methantheline bromide is a synthetic quaternary ammonium compound classified as an antimuscarinic agent. It is primarily used to manage conditions associated with smooth muscle spasms, such as gastrointestinal and urogenital disorders, and has also been explored for its efficacy in treating hyperhidrosis (excessive sweating). This article delves into the biological activity of this compound, focusing on its pharmacological properties, clinical applications, and relevant research findings.

This compound functions by blocking muscarinic acetylcholine receptors, thus inhibiting the parasympathetic nervous system's effects on smooth muscles. This action leads to:

- Relaxation of Smooth Muscles : It reduces motility in the gastrointestinal tract and bladder, alleviating cramps and spasms.

- Reduction of Secretions : It decreases salivary, bronchial, and gastric secretions, contributing to its therapeutic effects in various conditions.

Pharmacokinetics

The pharmacokinetic profile of methantheline includes:

- Absorption : Following oral administration, methantheline reaches peak plasma concentrations approximately 2.5 to 3 hours post-dose.

- Half-Life : The drug has an elimination half-life of about 2 hours.

- Bioavailability : Studies indicate that different formulations (immediate-release vs. sustained-release) do not show pharmacokinetic bioequivalence, which may affect clinical outcomes .

1. Treatment of Hyperhidrosis

Recent studies have demonstrated the efficacy of this compound in managing axillary and palmar hyperhidrosis. A randomized controlled trial involving 339 patients showed:

- Dosage : Patients received 50 mg methantheline three times daily.

- Results :

- Axillary sweat production decreased significantly from baseline levels (168 mg to 99 mg) compared to placebo (130 mg).

- Quality of life scores improved markedly, with a reduction in the Hyperhidrosis Disease Severity Score (HDSS) from 3.2 to 2.4 for the methantheline group versus a lesser change in the placebo group .

2. Gastrointestinal Disorders

Methantheline has been utilized in managing gastrointestinal conditions characterized by hypermotility:

- Irritable Bowel Syndrome (IBS) : The drug has shown promise in reducing colonic motility and alleviating symptoms associated with IBS and other related disorders .

- Duodenal Ulcers : It has been used as an adjunct therapy to reduce gastric secretion and relieve ulcer pain .

Adverse Effects

Despite its therapeutic benefits, this compound is associated with several adverse effects:

- Common Side Effects : Dry mouth is frequently reported, affecting up to 73% of patients in some studies.

- Discontinuation Rates : Approximately 10.9% of patients discontinue treatment due to adverse events .

Case Study 1: Hyperhidrosis Management

A multicenter study evaluated the effectiveness of methantheline in patients suffering from axillary hyperhidrosis. Results indicated significant improvement in sweat production and quality of life scores after a treatment period of four weeks.

Case Study 2: Gastrointestinal Relief

In a long-term study involving patients with unstable colons, methantheline was found effective in controlling symptoms over extended periods. Patients reported a marked reduction in discomfort associated with gastrointestinal motility disorders .

Data Summary Table

| Study/Trial | Condition Treated | Dosage | Outcome | Adverse Effects |

|---|---|---|---|---|

| Müller et al., 2012 | Axillary Hyperhidrosis | 50 mg TID | Significant reduction in sweat production; improved quality of life scores | Dry mouth (73%) |

| Lichstein et al., 1955 | Unstable Colon | Variable | Long-term symptom relief reported | Minimal CNS effects |

| Recent Pharmacokinetic Study | General Pharmacology | 100 mg IR | Peak plasma concentration at ~3 hours; half-life ~2 hours | N/A |

Eigenschaften

IUPAC Name |

diethyl-methyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26NO3.BrH/c1-4-22(3,5-2)14-15-24-21(23)20-16-10-6-8-12-18(16)25-19-13-9-7-11-17(19)20;/h6-13,20H,4-5,14-15H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMWYJDJHJQZDE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023277 | |

| Record name | Methantheline bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-46-3 | |

| Record name | Methanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methantheline bromide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Banthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methantheline bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanthelinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANTHELINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090519SAPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.